tert-Butyl (1-(3-ethynylbenzoyl)piperidin-4-yl)carbamate
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Overview
Description
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an ethynyl group attached to a benzoyl moiety, and a carbamic acid ester group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the piperidine ring and the ethynylbenzoyl moiety. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, followed by cyclization. The ethynylbenzoyl moiety is prepared by introducing an ethynyl group to a benzoyl compound through palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzoyl moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-piperazinyl)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-Boc-3-pyrroline
Uniqueness
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is unique due to its combination of an ethynylbenzoyl moiety and a piperidine ring, which provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N2O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-ethynylbenzoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H24N2O3/c1-5-14-7-6-8-15(13-14)17(22)21-11-9-16(10-12-21)20-18(23)24-19(2,3)4/h1,6-8,13,16H,9-12H2,2-4H3,(H,20,23) |
InChI Key |
MCZUXVXNESMGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#C |
Origin of Product |
United States |
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